2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol

Übersicht

Beschreibung

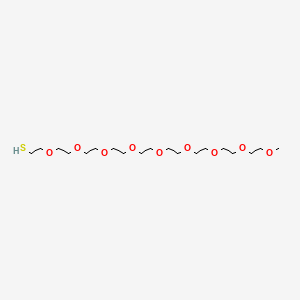

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol (NOCT) is an organic compound with a unique structure, containing a thiol group (SH) at the end of a long, branched hydrocarbon chain. This compound has been studied for its potential applications in scientific research, as it has been found to possess a variety of biochemical and physiological effects.

Wissenschaftliche Forschungsanwendungen

Synthesis and Evaluation as β-Glucosidase Inhibitor

The synthesis of thiolactone oxime from a known tri-O-benzylglucose and its evaluation as a β-glucosidase inhibitor demonstrate a potential application in biochemical research. This process involves several steps, including silylation, mesylation, and reaction with thiourea, culminating in the production of a compound with weak β-glucosidase inhibitory activity (Ermert & Vasella, 1993).

Thiol-Click Chemistry in Chemical Synthesis and Materials Applications

Thiol-click chemistry is recognized for its high yields under benign conditions, making it widely applicable in chemical, biological, physical, materials, and engineering fields. Its versatility extends to various applications in chemical synthesis and materials development (Hoyle, Lowe, & Bowman, 2010).

Application in Thiol-Olefin Co-Oxygenation Methodology

The thiol-olefin co-oxygenation (TOCO) methodology, applied to the synthesis of functionalized 1,2,4-trioxepanes, reveals the potential of thiol chemistry in organic synthesis. This method results in compounds that, surprisingly, show inactivity as antimalarials, a finding that highlights the diverse outcomes of thiol-based syntheses (Amewu et al., 2006).

Thiol-ene Click Chemistry in Polymer and Materials Synthesis

Thiol-ene click chemistry is an efficient tool for polymer and materials synthesis and modification. This review highlights its applications in macromolecular engineering and materials chemistry, underscoring its significance in advanced materials development (Lowe, 2014).

Tubular Assemblies of Thiolactones in Structural Characterization

The synthesis and structural characterization of cyclic thiolactones demonstrate their ability to form tubular assemblies in the solid state. This finding has implications for materials science, particularly in the design of molecular structures with specific physical properties (Vujasinović et al., 2006).

Role of Polyfunctional Thiols in Aroma Profiles

The impact of polyfunctional thiols on the aroma profiles of Sauternes wines indicates their importance in food chemistry. These thiols contribute significantly to the overall aroma of wines, demonstrating the chemical complexity and importance of thiols in sensory properties (Bailly et al., 2006).

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H40O9S/c1-20-2-3-21-4-5-22-6-7-23-8-9-24-10-11-25-12-13-26-14-15-27-16-17-28-18-19-29/h29H,2-19H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDNIDSBAWGKXHY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCOCCS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H40O9S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70694733 | |

| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol | |

CAS RN |

651042-84-1 | |

| Record name | 2,5,8,11,14,17,20,23,26-Nonaoxaoctacosane-28-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70694733 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(Imidazo[2,1-b]thiazol-6-yl)propanoic acid hydrochloride](/img/structure/B1452950.png)

![5-[(4-Isopropylpiperazin-1-yl)carbonyl]-2-methylaniline](/img/structure/B1452955.png)

![5-Methylimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1452960.png)

![6-{4-[(tert-Butoxycarbonyl)amino]phenoxy}nicotinic acid](/img/structure/B1452965.png)

![6-[4-(Piperidin-1-ylcarbonyl)phenoxy]pyridin-3-amine](/img/structure/B1452966.png)

![1-[6-(3-Chlorophenyl)pyridin-3-yl]ethanone](/img/structure/B1452969.png)